An In-depth Technical Guide to the d(pT)10 Oligonucleotide
An In-depth Technical Guide to the d(pT)10 Oligonucleotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The d(pT)10 oligonucleotide, a single-stranded deoxyribonucleic acid (DNA) molecule, is a homopolymer composed of ten consecutive deoxythymidine monophosphate units. Its sequence is represented as 5'-TTTTTTTTTT-3'. This seemingly simple molecule serves as a fundamental tool in a wide array of molecular biology and biotechnology applications, ranging from its use as a primer in enzymatic reactions to its role as a building block for more complex nucleic acid structures. This guide provides a comprehensive overview of the biophysical properties, experimental protocols, and key applications of the d(pT)10 oligonucleotide.
Biophysical and Chemical Properties
The biophysical characteristics of d(pT)10 are crucial for its application in various experimental settings. These properties are influenced by factors such as temperature, salt concentration, and pH.
Data Presentation: Physicochemical Properties of d(pT)10
| Property | Description | Theoretical/Calculated Value | Notes |
| Sequence | The linear arrangement of nucleotide bases. | 5'-TTTTTTTTTT-3' | A decamer of deoxythymidine. |
| Molecular Weight | The mass of one mole of the oligonucleotide. | Approx. 3042 g/mol | Calculated based on the sum of the molecular weights of its constituent atoms. |
| Extinction Coefficient (ε₂₆₀) | A measure of how strongly the molecule absorbs light at a wavelength of 260 nm. | 81,000 - 84,000 L/(mol·cm) | This value is calculated using the nearest-neighbor model and is essential for accurate quantification of the oligonucleotide concentration using UV spectroscopy. |
| Melting Temperature (Tm) | The temperature at which 50% of the oligonucleotide is in a double-stranded state and 50% is single-stranded when hybridized to its complementary strand (d(pA)10). | Highly dependent on salt and oligonucleotide concentration. Can be estimated using various formulas. For example, in 50 mM NaCl, the estimated Tm is in the range of 20-30°C. | The Tm is a critical parameter for designing experiments involving hybridization, such as PCR and Southern blotting. |
Experimental Protocols
Detailed methodologies are essential for the successful application of d(pT)10 in research and development. The following sections provide protocols for common experimental procedures involving this oligonucleotide.
Oligonucleotide Synthesis, Purification, and Quantification Workflow
The production of high-purity d(pT)10 is a prerequisite for most applications. The general workflow involves chemical synthesis, followed by purification to remove impurities.
1. High-Performance Liquid Chromatography (HPLC) Purification of d(pT)10
Reverse-phase HPLC is a common method for purifying oligonucleotides, separating the full-length product from shorter failure sequences and other impurities based on hydrophobicity.
Materials:
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Crude d(pT)10 oligonucleotide solution
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HPLC system with a UV detector
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C18 reverse-phase HPLC column
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Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
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Buffer B: 0.1 M TEAA in 50% acetonitrile/water
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Deionized, sterile water
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Acetonitrile (HPLC grade)
Protocol:
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Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%) in Buffer A.
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Dissolve the crude d(pT)10 pellet in an appropriate volume of Buffer A or sterile water.
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Inject the sample onto the HPLC column.
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Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient might be from 10% to 70% Buffer B over 30-40 minutes.
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Monitor the elution profile at 260 nm. The full-length d(pT)10 product will typically be the major peak.
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Collect the fractions corresponding to the main peak.
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Combine the collected fractions and lyophilize to obtain the purified oligonucleotide.
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Perform post-purification desalting to remove any residual buffer salts.
2. Polyacrylamide Gel Electrophoresis (PAGE) for Analysis and Purification
PAGE separates oligonucleotides based on their size and charge, offering high resolution for shorter fragments.
Materials:
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Purified or crude d(pT)10
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Acrylamide/Bis-acrylamide solution (e.g., 19:1)
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10X TBE buffer (Tris/Borate/EDTA)
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Ammonium persulfate (APS), 10% solution
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N,N,N',N'-Tetramethylethylenediamine (TEMED)
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Urea (for denaturing gels)
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Gel loading buffer (e.g., containing formamide (B127407) and tracking dyes)
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Electrophoresis apparatus and power supply
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UV transilluminator or gel imager
Protocol:
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Assemble the gel casting apparatus.
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Prepare a high-percentage (e.g., 15-20%) denaturing (with urea) polyacrylamide gel solution by mixing the acrylamide/bis-acrylamide solution, TBE buffer, and urea.
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Initiate polymerization by adding APS and TEMED, and immediately pour the gel. Insert the comb and allow the gel to polymerize completely.
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Assemble the gel in the electrophoresis tank and fill the reservoirs with 1X TBE buffer.
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Resuspend the d(pT)10 sample in gel loading buffer and heat at 95°C for 5 minutes to denature any secondary structures.
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Load the samples into the wells of the gel.
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Run the gel at a constant voltage until the tracking dye has migrated to the desired position.
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Stain the gel with a fluorescent dye (e.g., SYBR Green II) and visualize the bands using a UV transilluminator or gel imager. The d(pT)10 will appear as a single band. For purification, this band can be excised, and the oligonucleotide can be eluted.
Key Applications and Experimental Workflows
The d(pT)10 oligonucleotide is a versatile tool with numerous applications in molecular biology.
Primer for Enzymatic Reactions
Being a short DNA strand, d(pT)10 can serve as a primer for DNA polymerases. A notable application is in the Telomeric Repeat Amplification Protocol (TRAP) assay , which is used to detect and measure telomerase activity. While various primers are used in TRAP assays, oligo(dT) primers can be utilized in certain research contexts to prime reverse transcription of the poly(A) tail of the telomerase RNA component (TERC).
Ligation and Assembly of Longer DNA Constructs
The d(pT)10 oligonucleotide can be enzymatically ligated to form longer poly(T) tracts. This process is often used to create molecular weight markers or specialized DNA constructs.[1] The ligation is typically performed using T4 DNA ligase in the presence of a complementary poly(A) template.
Experimental Protocol: Enzymatic Ligation of d(pT)10
Materials:
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5'-phosphorylated d(pT)10 oligonucleotide
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Poly(dA) oligonucleotide (to serve as a template)
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T4 DNA Ligase and reaction buffer
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ATP
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Sterile, nuclease-free water
Protocol:
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In a microcentrifuge tube, combine the 5'-phosphorylated d(pT)10 and the poly(dA) template in an appropriate molar ratio to allow for annealing.
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Add T4 DNA ligase buffer, which typically contains ATP and MgCl₂.
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Incubate the mixture at a temperature that allows for annealing of the d(pT)10 to the poly(dA) template (e.g., room temperature or 37°C for a short period), followed by cooling to the optimal temperature for T4 DNA ligase (typically 16°C).
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Add T4 DNA ligase to the reaction mixture.
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Incubate overnight at 16°C or for a few hours at room temperature to allow for ligation.
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The resulting mixture will contain a ladder of d(pT)n oligomers (where n is a multiple of 10).
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Analyze the ligation products by PAGE, which will resolve the different length multimers.[1]
Conclusion
The d(pT)10 oligonucleotide, with its simple yet defined sequence, is a cornerstone reagent in molecular biology and a valuable asset for drug development professionals. Its utility as a primer, a substrate for enzymatic reactions, and a model for studying DNA biophysics underscores its importance. A thorough understanding of its properties and the appropriate experimental protocols is crucial for its effective application in generating reliable and reproducible scientific data. This guide provides a foundational resource for researchers and scientists working with this fundamental building block of DNA technology.
